

Application Notes and Protocols for ETD151 in In Vitro Antifungal Assays

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Compound of Interest

Compound Name: ETD151

Cat. No.: B1576617

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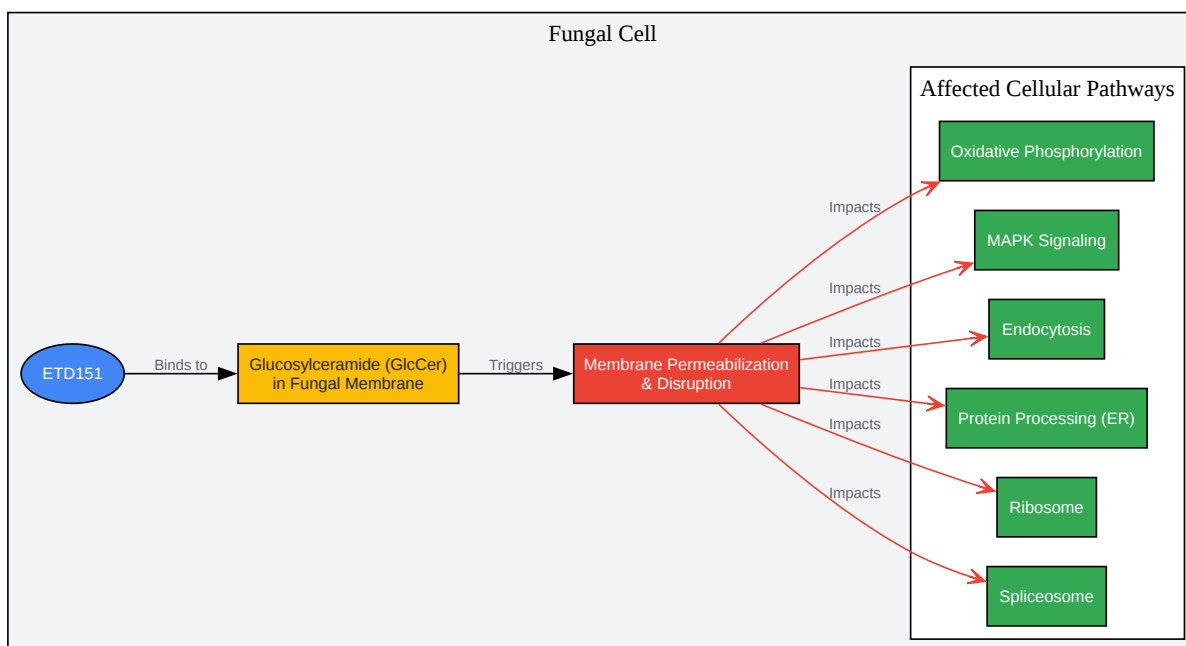
For Researchers, Scientists, and Drug Development Professionals

Introduction

ETD151 is a synthetic, 44-residue antifungal peptide optimized from butterfly defensins. It exhibits potent activity against a broad spectrum of pathogenic fungi, including species of *Aspergillus*, *Candida*, *Cryptococcus*, and *Botrytis*. The primary mechanism of action of **ETD151** involves a direct interaction with glucosylceramides (GlcCer), essential sphingolipids present in fungal cell membranes. This binding disrupts membrane integrity and triggers a multifaceted downstream response, ultimately leading to fungal cell death. These application notes provide detailed protocols for the in vitro evaluation of **ETD151**'s antifungal properties.

Mechanism of Action

ETD151 exerts its antifungal effect through a targeted interaction with the fungal cell membrane. The presence of glucosylceramides is crucial for its activity. Upon binding to GlcCer, **ETD151** induces membrane permeabilization and disrupts multiple cellular pathways, including the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, the MAPK signaling pathway, and oxidative phosphorylation.^[1] The C9-methyl group in the sphingoid base of fungal GlcCer plays a pivotal role in the high-affinity interaction with **ETD151**.^{[1][2]}



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Fig. 1: Mechanism of action of **ETD151**.

Data Presentation

Table 1: In Vitro Antifungal Activity of **ETD151** against Various Fungal Species

Fungal Species	Strain	Assay Type	Value (μM)
Aspergillus fumigatus	-	IC50	1.3
Candida albicans	Wild-type	MIC	0.65
Candida albicans	Δgcs (GlcCer-deficient)	MIC	> 40
Pichia pastoris	Wild-type	MIC	0.65
Pichia pastoris	Δgcs (GlcCer-deficient)	MIC	> 40
Cryptococcus neoformans	-	IC50	0.32
Botrytis cinerea	-	IC50	0.59
Novosphingobium capsulatum	-	IC50	~75

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Table 2: Efficacy of ETD151 against Aspergillus fumigatus

Parameter	Reduction (%)
Hyphal Growth	89
Metabolic Activity	70

Experimental Protocols

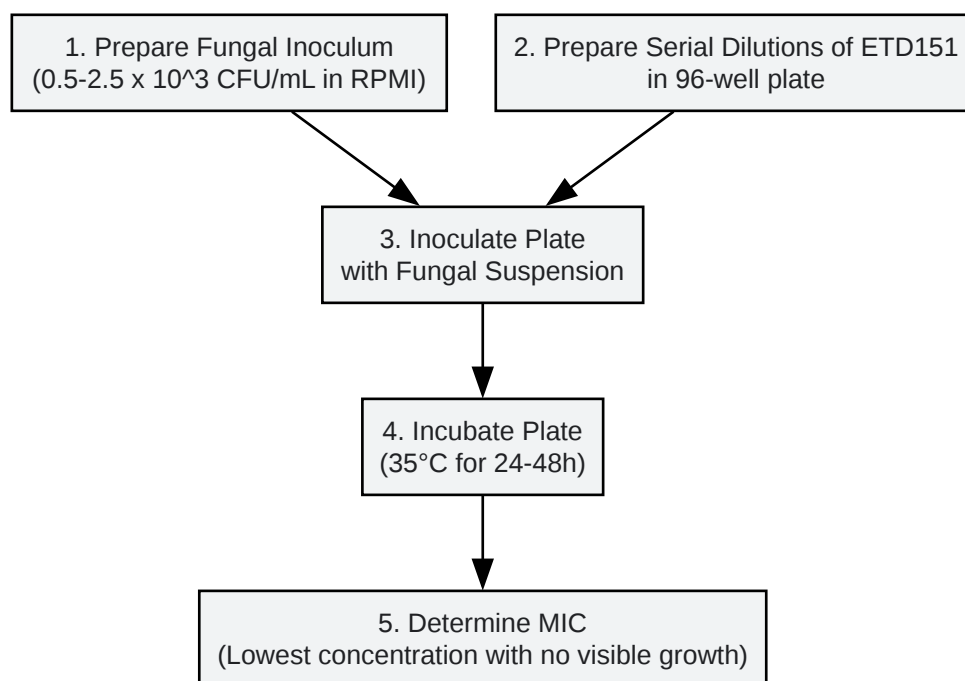
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be modified for filamentous fungi.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **ETD151** peptide
- Fungal strains (e.g., *Candida albicans*)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Sterile water
- Spectrophotometer or microplate reader
- Incubator

Workflow:



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Fig. 2: Broth microdilution workflow.

Procedure:

- Preparation of Fungal Inoculum:
 - Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.
 - Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
 - Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of $0.5\text{--}2.5 \times 10^3$ CFU/mL.
- Preparation of **ETD151** Dilutions:
 - Dissolve **ETD151** in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.
 - In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
 - Add 200 µL of the **ETD151** working solution (2x the highest desired concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
 - Well 11 serves as the growth control (no **ETD151**), and well 12 serves as the sterility control (no inoculum).
- Inoculation and Incubation:
 - Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
 - The final volume in each well will be 200 µL.
 - Seal the plate and incubate at 35°C for 24–48 hours.
- MIC Determination:
 - The MIC is the lowest concentration of **ETD151** at which there is no visible growth.

Protocol 2: Resazurin-Based Assay for Metabolic Activity

This assay provides a quantitative measure of cell viability by assessing metabolic activity.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **ETD151**-treated fungal cells from MIC assay (or a separately prepared assay)
- Resazurin sodium salt solution (0.01% in sterile water)
- Microplate reader

Procedure:

- Following the incubation period of the MIC assay, add 20 μ L of resazurin solution to each well.
- Incubate the plate for an additional 4–24 hours at 37°C.
- Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
- A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.
- The percentage of metabolic activity inhibition can be calculated relative to the growth control.

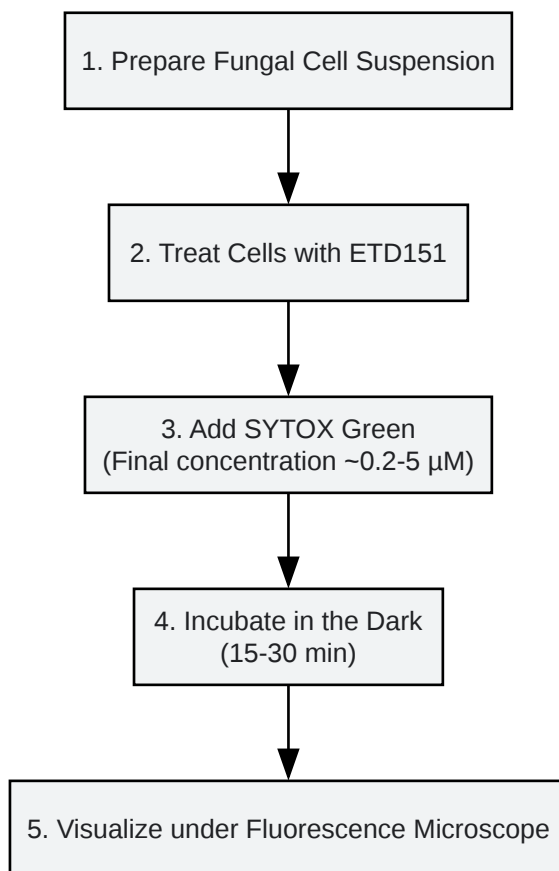
Protocol 3: Fluorescence Microscopy for Membrane Permeabilization

This protocol uses SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to visualize membrane permeabilization.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Fungal cells
- **ETD151**
- SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Fluorescence microscope with appropriate filters (e.g., for FITC/GFP)

Workflow:



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Fig. 3: Membrane permeabilization assay workflow.

Procedure:

- Cell Preparation:

- Grow fungal cells to the desired phase (e.g., mid-logarithmic).
- Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to the desired cell density.
- Treatment and Staining:
 - In a microfuge tube or on a microscope slide, mix the fungal cell suspension with the desired concentration of **ETD151**. Include a no-peptide control.
 - Add SYTOX Green to a final concentration of approximately 0.2–5 μM .
 - Incubate the mixture in the dark at room temperature for 15–30 minutes.
- Visualization:
 - Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.
 - Observe the cells using a fluorescence microscope. Cells with compromised membranes will exhibit green fluorescence.

Conclusion

ETD151 is a promising antifungal peptide with a well-defined mechanism of action targeting fungal glucosylceramides. The protocols outlined in these application notes provide a framework for the in vitro assessment of its antifungal activity, metabolic effects, and membrane-disrupting properties. These assays are essential tools for researchers and drug developers working to advance novel antifungal therapies.

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